Cas no 70857-49-7 (N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide)

N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide structure
70857-49-7 structure
Nome do Produto:N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide
N.o CAS:70857-49-7
MF:C30H41N7O6
MW:595.689846754074
CID:1747136
PubChem ID:72355

N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide Propriedades químicas e físicas

Nomes e Identificadores

    • N~2~-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}-N~5~-(diaminomethylidene)-L-ornithyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide
    • L-Valinamide, N~2~-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]-L-arginyl-N-[(1S)-1-formyl-2-phenylethyl]-
    • N~2~-{[(1S)-1-Carboxy-2-phenylethyl]carbamoyl}-L-arginyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]-L-valinamide
    • ?-MAPI
    • HY-126988
    • L-Valinamide, N(sup 2)-(((1-carboxy-2-phenylethyl)amino)carbonyl)-L-arginyl-N-(1-formyl-2-phenylethyl)-, (1(S),2(S))-
    • (2S)-2-[[(1S)-4-(diaminomethylideneamino)-1-[[(1S)-2-methyl-1-[[(2S)-1-oxo-3-phenyl-propan-2-yl]carbamoyl]propyl]carbamoyl]butyl]carbamoylamino]-3-phenyl-propanoic acid
    • DTXSID20221093
    • .alpha.-MAPI
    • AKOS030531673
    • alpha-MAPI, >=95%, solid
    • Phe-CO-Arg-Val-L-Phe-H
    • alpha-Mapi
    • CS-0109103
    • SP-Chymostatin B
    • (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid
    • 70857-49-7
    • L-Valinamide, N2-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]-L-arginyl-N-[(1S)-1-formyl-2-phenylethyl]-
    • N-[N-[N2-[[(1-Carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl]-L-valyl]-L-phenylalanine, aldehyde deriv.
    • alkaline protease inhibitor (API)
    • DA-58034
    • '-MAPI
    • Inchi: InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23-,24-,25-/m0/s1
    • Chave InChI: SABSBIPNNYDZRS-QORCZRPOSA-N
    • SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O

Propriedades Computadas

  • Massa Exacta: 595.31213
  • Massa monoisotópica: 595.31183205g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 7
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 43
  • Contagem de Ligações Rotativas: 17
  • Complexidade: 943
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 218Ų

Propriedades Experimentais

  • PSA: 218.1

Recomendar Artigos

Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd